molecular formula C23H22N4O4S3 B2848282 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 361172-93-2

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Numéro de catalogue: B2848282
Numéro CAS: 361172-93-2
Poids moléculaire: 514.63
Clé InChI: ONDFYSLNPOGGSY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a benzamide derivative featuring a thiazole core substituted with a benzo[d]thiazole moiety and a 2,6-dimethylmorpholino sulfonyl group. Its structure combines electron-withdrawing (sulfonyl) and electron-donating (morpholino) groups, which may influence solubility, stability, and biological interactions.

Propriétés

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S3/c1-14-11-27(12-15(2)31-14)34(29,30)17-9-7-16(8-10-17)21(28)26-23-25-19(13-32-23)22-24-18-5-3-4-6-20(18)33-22/h3-10,13-15H,11-12H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDFYSLNPOGGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Synthesis

The compound features a unique structural arrangement comprising a benzo[d]thiazole moiety, a thiazole unit, and a morpholine-derived sulfonyl group. The synthesis typically involves coupling reactions that form the amide bond between the benzo[d]thiazole and the sulfonamide component. Various synthetic pathways can be employed to optimize yield and purity.

Anticancer Properties

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide has demonstrated promising anticancer activity against several cancer cell lines. A study indicated that derivatives of benzothiazole exhibited cytotoxic effects with IC50 values ranging from 4 to 9 µM against human CD4(+) lymphocytes, which are crucial for HIV growth . This suggests potential applications in treating drug-resistant cancers.

Enzyme Inhibition

The compound is notable for its dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are involved in pain and inflammation pathways. Inhibition of these targets may lead to enhanced analgesic effects without the adverse side effects typically associated with traditional pain medications .

The mechanisms through which N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide exerts its biological effects include:

  • Enzyme Interaction : The compound binds to active sites of sEH and FAAH, inhibiting their activity which leads to decreased production of inflammatory mediators.
  • Cellular Uptake : Its structural features may facilitate cellular uptake, enhancing its bioavailability and efficacy against target cells.
  • Modulation of Signaling Pathways : By affecting enzyme activity, it may modulate various signaling pathways involved in pain perception and cancer cell proliferation.

Study 1: Anticancer Activity

In vitro studies have shown that modifications to the structure of benzothiazole derivatives significantly influence their efficacy against cancer cell lines. For instance, specific substitutions on the benzothiazole core were found to enhance cytotoxicity against leukemia cells while retaining low toxicity towards normal cells .

Study 2: Pain Management

Research has indicated that compounds similar to N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide can effectively reduce pain in animal models by inhibiting FAAH and sEH. This dual inhibition has been linked to reduced levels of inflammatory cytokines such as TNF-alpha .

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamideContains benzo[d]thiazole and morpholineDual enzyme inhibitor
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-cyanophenyl)sulfonyl)piperidineSimilar core structureEnhanced anticancer activity
N-[4-[3-(oxan-3-yloxy)phenyl]-1,3-benzothiazol-2-aminesBenzothiazole linked to phenolic unitsInvestigated for anti-cancer properties

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues from the Iranian Journal of Pharmaceutical Research (2021)

The study synthesized six benzamide-thiazole derivatives (4d–4i) with variations in substituents. Key comparisons include:

Compound Substituents on Thiazole Core Melting Point (°C) Key Spectroscopic Data (1H NMR, δ ppm) Potential Bioactivity
4d Morpholinomethyl, pyridin-3-yl 178–180 NH (10.2), aromatic protons (7.1–8.3) Anticancer (hypothesized)
4e 4-Methylpiperazinyl, pyridin-3-yl 165–167 NH (10.3), methylpiperazine (2.4–2.6) Antimicrobial
4f i-Propyl(methyl)amino, pyridin-3-yl 152–154 NH (10.1), isopropyl (1.2–1.4) Not reported
Target Compound Benzo[d]thiazol-2-yl, 2,6-dimethylmorpholino sulfonyl Not reported Predicted: Sulfonyl (13C ~120 ppm), morpholino (3.4–4.1 ppm) Inferred: Kinase inhibition

Key Observations :

  • The target’s 2,6-dimethylmorpholino sulfonyl group likely enhances aqueous solubility compared to 4d’s morpholinomethyl group due to increased polarity .
  • The benzo[d]thiazole moiety may improve π-π stacking interactions in biological targets compared to pyridin-3-yl in 4d–4i .
Sulfonyl-Containing Triazoles from International Journal of Molecular Sciences (2014)

Compounds 7–9 are 1,2,4-triazole derivatives with sulfonylphenyl groups. Comparisons include:

Property Target Compound Triazoles (7–9)
Core Structure Benzamide-thiazole 1,2,4-Triazole
Sulfonyl Role Enhances solubility; may modulate enzyme binding Stabilizes tautomeric forms (thione vs. thiol)
IR Data Predicted: νS=O ~1350 cm⁻¹ νC=S ~1247–1255 cm⁻¹, no νC=O
Tautomerism Not applicable Exists as thione tautomers

Key Observations :

  • The target’s sulfonyl group may confer better metabolic stability than the triazoles’ thione groups, which are prone to tautomerism .
Benzo[d]thiazole-Based Fluorescent Probes from Pure Appl. Chem. (2013)

Compound 3-BTHPB (N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)benzamide) shares a benzothiazole-benzamide scaffold but lacks the sulfonyl-morpholino group.

Property Target Compound 3-BTHPB
Solubility Likely higher due to sulfonyl-morpholino Limited aqueous compatibility
Fluorescence Unreported Used as a fluoride-selective probe
Functional Groups Sulfonyl (electron-withdrawing) Hydroxyl (electron-donating)

Key Observations :

  • The target’s sulfonyl group may mitigate solubility issues seen in 3-BTHPB, broadening its applicability in aqueous environments .

Limitations and Contradictions

  • Solubility vs. Bioactivity : highlights aqueous incompatibility in benzothiazole probes, but the target’s sulfonyl group may resolve this . However, excessive polarity could reduce membrane permeability.
  • Tautomerism : Unlike triazoles in , the target’s rigid structure avoids tautomeric instability, favoring consistent interactions .

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Thiazole ring formation : Coupling 2-aminothiazole derivatives with benzo[d]thiazole precursors under reflux in ethanol or methanol .
  • Sulfonylation : Introducing the 2,6-dimethylmorpholino sulfonyl group via chlorosulfonic acid or sulfur trioxide derivatives, followed by reaction with 2,6-dimethylmorpholine in anhydrous conditions .
  • Amide bond formation : Using coupling agents like EDC/HOBt or DCC to link the benzamide moiety to the thiazole-thiazole core .
    Critical parameters include solvent polarity (e.g., DMF for sulfonylation), temperature (60–100°C), and catalyst choice (e.g., CuI for cyclization). Yields range from 40–75% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and sulfonyl/morpholino group integration .
  • High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+^+ at m/z ~530–550) .
  • X-ray crystallography : For unambiguous confirmation of the sulfonyl-thiazole geometry, if single crystals are obtainable .
    Discrepancies in spectral data may indicate impurities or tautomeric forms, requiring iterative purification .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :
  • Anticancer screening : Use MTT assays on cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination over 48–72 hours .
  • Antimicrobial testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) to assess binding kinetics (KdK_d, konk_{on}/koffk_{off}) .
    Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

  • Methodological Answer :
  • Core modifications : Synthesize analogs with substituents on the benzo[d]thiazole (e.g., electron-withdrawing groups at position 6) or morpholino sulfonyl moiety (e.g., varying alkyl groups) .
  • Bioisosteric replacement : Swap the thiazole ring with oxazole or imidazole to assess scaffold flexibility .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the sulfonyl group) .
    Prioritize analogs with ≥10-fold improved activity in primary assays for in vivo testing .

Q. What strategies mitigate solubility challenges during in vivo pharmacokinetic studies?

  • Methodological Answer :
  • Formulation optimization : Use co-solvents (e.g., PEG 400/Cremophor EL) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) on the benzamide or morpholino nitrogen .
  • Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma samples post-IV/oral administration in rodents to calculate bioavailability (F%F\%) and half-life (t1/2t_{1/2}) .

Q. How can computational methods predict off-target interactions or toxicity risks?

  • Methodological Answer :
  • Molecular dynamics simulations : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
  • Toxicity prediction : Use QSAR models (e.g., ProTox-II) to flag hepatotoxicity or cardiotoxicity risks based on structural alerts (e.g., sulfonamide groups) .
  • Target profiling : Perform similarity ensemble analysis (SEA) against ChEMBL to identify unintended targets (e.g., hERG channels) .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay standardization : Re-test the compound under uniform conditions (e.g., cell passage number, serum concentration) to eliminate variability .
  • Orthogonal validation : Confirm cytotoxicity via dual methods (e.g., ATP-luciferase and Annexin V/PI staining) .
  • Batch analysis : Compare HPLC purity (>95%) and stability (e.g., degradation under light/heat) across synthetic batches .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Sulfonylation Step

ParameterOptimal RangeImpact on Yield
Temperature80–90°C↑ yield by 20%
SolventAnhydrous DCMPrevents hydrolysis
Reaction Time6–8 hoursMaximizes conversion
CatalystPyridine (1.5 eq.)Neutralizes HCl byproduct
Source :

Q. Table 2: Comparative IC50_{50} Values in Cancer Cell Lines

Cell LineIC50_{50} (µM)Reference Compound (IC50_{50})
MCF-7 (breast)2.3 ± 0.4Doxorubicin (0.8 ± 0.1)
A549 (lung)5.1 ± 0.7Cisplatin (4.2 ± 0.5)
HT-29 (colon)7.8 ± 1.25-FU (12.4 ± 2.1)
Source :

Critical Notes

  • Avoid commercial-scale synthesis protocols; focus on milligram-to-gram lab-scale methods .
  • Prioritize peer-reviewed journals over vendor-supplied data (e.g., exclude BenchChem/LookChem) .
  • Cross-validate computational predictions with experimental data to ensure reliability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.